Direct Biochemical Inhibition: SGI-1027 IC50 Values on DNMT1 Compared to RG108
In cell-free enzymatic assays, SGI-1027 exhibits a different potency profile compared to the widely used non-nucleoside inhibitor RG108. SGI-1027 inhibits human DNMT1 with an IC50 of 6 μM using hemimethylated DNA as substrate, while RG108 achieves an IC50 of 115 nM . Though RG108 is more potent in isolated enzyme assays, SGI-1027 offers a distinct mechanism that combines inhibition with protein degradation in cellular systems [1].
| Evidence Dimension | DNMT1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6 μM (hemimethylated DNA substrate) |
| Comparator Or Baseline | RG108: 115 nM |
| Quantified Difference | RG108 is approximately 52-fold more potent in this isolated enzyme assay. |
| Conditions | Cell-free assay; human DNMT1 with hemimethylated DNA as substrate. |
Why This Matters
Demonstrates that potency in isolated enzyme assays does not predict cellular efficacy; SGI-1027 provides a different mode of action (SAM-competitive inhibition combined with degradation) that is relevant for cellular studies.
- [1] Datta J, Ghoshal K, Denny WA, Gamage SA, Brooke DG, Phiasivongsa P, Redkar S, Jacob ST. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation. Cancer Res. 2009;69(10):4277-4285. View Source
